O-(4-Isopropylbenzyl)hydroxylamine
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Overview
Description
O-(4-Isopropylbenzyl)hydroxylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-isopropylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Isopropylbenzyl)hydroxylamine can be synthesized through the alkylation of hydroxylamine with 4-isopropylbenzyl halides. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxylamine, followed by the addition of the 4-isopropylbenzyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(4-Isopropylbenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives
Scientific Research Applications
O-(4-Isopropylbenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which O-(4-Isopropylbenzyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N bonds through nucleophilic substitution reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- O-Benzoylhydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(4-Isopropylbenzyl)hydroxylamine is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective aminating reactions and in the synthesis of compounds with specific structural requirements .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
O-[(4-propan-2-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
WXJYYFFOSSNXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CON |
Origin of Product |
United States |
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